2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an isoindole core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzoic acid with phthalic anhydride under acidic conditions to form the isoindole core. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-dichlorobenzoic acid: Shares the dichlorophenyl and amino groups but lacks the isoindole core.
2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with different functional groups.
Uniqueness
The uniqueness of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its isoindole core, which imparts distinct biological activities not observed in its analogs. This structural feature makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8Cl2N2O4 |
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Molecular Weight |
351.1 g/mol |
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-10-4-7(5-11(17)12(10)18)19-13(20)8-2-1-6(15(22)23)3-9(8)14(19)21/h1-5H,18H2,(H,22,23) |
InChI Key |
FWGRJUUHKRFNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
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